molecular formula C21H16N3NaO7S2 B12778865 2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt CAS No. 85280-21-3

2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt

Cat. No.: B12778865
CAS No.: 85280-21-3
M. Wt: 509.5 g/mol
InChI Key: DLHUBHGUFOJHRR-UHFFFAOYSA-M
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Description

2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains sulfonic acid, amino, and aminosulfonyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps. One common method is the Ullmann coupling reaction, which involves the reaction of bromaminic acid with aniline derivatives in the presence of a copper catalyst under microwave irradiation. This reaction is carried out in a phosphate buffer at temperatures ranging from 80 to 120°C and power levels of 40 to 100 W .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The amino and sulfonic acid groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, hydroquinones, and substituted anthracenes.

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.

    Biology: The compound is used in biochemical assays and as a fluorescent probe for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also bind to proteins and enzymes, modulating their activity and function. The presence of sulfonic acid and amino groups allows the compound to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Pyrenesulfonic acid sodium salt
  • 2-Naphthalenesulfonic acid
  • 1-Amino-4-bromo-2-anthraquinone sulfonic acid

Uniqueness

Compared to similar compounds, 2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is unique due to its specific combination of functional groups. The presence of both amino and aminosulfonyl groups enhances its reactivity and versatility in various chemical reactions. Additionally, its structural complexity allows for diverse applications in different scientific fields.

Properties

CAS No.

85280-21-3

Molecular Formula

C21H16N3NaO7S2

Molecular Weight

509.5 g/mol

IUPAC Name

sodium;1-amino-4-(4-methyl-2-sulfamoylanilino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C21H17N3O7S2.Na/c1-10-6-7-13(15(8-10)32(23,27)28)24-14-9-16(33(29,30)31)19(22)18-17(14)20(25)11-4-2-3-5-12(11)21(18)26;/h2-9,24H,22H2,1H3,(H2,23,27,28)(H,29,30,31);/q;+1/p-1

InChI Key

DLHUBHGUFOJHRR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)N.[Na+]

Origin of Product

United States

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